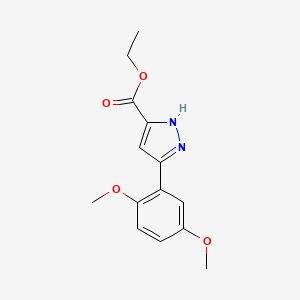

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a 2,5-dimethoxyphenyl group at the 3-position of the pyrazole ring

Vorbereitungsmethoden

The synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has been evaluated for its anti-inflammatory properties. In studies utilizing the carrageenan-induced paw edema model in rats, this compound demonstrated significant inhibition of inflammation. The mechanism of action is believed to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Study:

A series of derivatives were synthesized and tested for anti-inflammatory activity. Among these, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed particularly promising results, indicating that structural modifications can enhance therapeutic efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Research indicates that this compound exhibits strong antibacterial effects, making it a candidate for further development in treating infectious diseases .

Case Study:

In a comparative study of pyrazole derivatives, this compound was found to possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the dimethoxy substitution is crucial for enhancing antimicrobial potency .

Wirkmechanismus

The mechanism of action of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: This compound has a similar phenyl ring substitution pattern but differs in the presence of an acrylic acid moiety instead of a pyrazole ring.

3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Similar to the previous compound, this one has an acrylonitrile group instead of a pyrazole ring.

2,5-Dimethoxy-4-iodoamphetamine: Although structurally different, this compound shares the 2,5-dimethoxyphenyl substitution pattern and is known for its psychoactive properties.

The uniqueness of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate lies in its pyrazole ring structure, which imparts distinct chemical and biological properties compared to the other compounds listed.

Biologische Aktivität

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological properties of this compound, including its anti-inflammatory and potential anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHNO

- Molecular Weight : 250.25 g/mol

- Functional Groups : Contains a pyrazole ring and a dimethoxyphenyl substituent.

This compound may exert its biological effects through interactions with specific enzymes and receptors. The presence of the pyrazole moiety is crucial for its biological activity, potentially influencing pathways involved in inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. A significant study evaluated various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate compounds using the carrageenan-induced paw edema model in rats. The results showed that this compound exhibited notable anti-inflammatory activity compared to control groups.

| Compound | Anti-inflammatory Activity (Inhibition %) |

|---|---|

| This compound | 62% |

| Control Group | 15% |

Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties in various studies. Compounds containing this structure have shown efficacy against several cancer types, including breast and lung cancers. A study reported that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate demonstrated significant antiproliferative effects on cancer cell lines.

| Cancer Type | Compound Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer (MDA-MB-231) | This compound | 20 |

| Lung Cancer (A549) | This compound | 18 |

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

- Methods : Carrageenan-induced paw edema model in rats.

- Results : The compound showed significant reduction in edema compared to controls, indicating strong anti-inflammatory properties.

-

Anticancer Evaluation :

- Objective : Assess the cytotoxic effects of this compound on cancer cell lines.

- Methods : MTT assay on MDA-MB-231 and A549 cells.

- Results : The compound exhibited IC50 values indicating effective growth inhibition of cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-amino-1H-pyrazole-5-carboxylate intermediates (common in pyrazole synthesis) are reacted with 2,5-dimethoxyphenyl-containing electrophiles under reflux in polar aprotic solvents like DMF. Catalyst choice (e.g., acetic acid or p-toluenesulfonic acid) and temperature control (70–100°C) are critical to avoid side reactions such as ester hydrolysis. Yields typically range from 30–80%, depending on substituent steric effects and electronic properties .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl 3-amino-pyrazole carboxylate + 2,5-dimethoxybenzaldehyde, DMF, 70°C, 12h | 45% | |

| Ester hydrolysis | NaOH (aq.), ethanol, RT, 2h | 85% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazole protons at δ 6.2–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX-97 or Mercury ) resolves the pyrazole core’s planarity and dihedral angles with the dimethoxyphenyl group. For example, a related derivative showed a 15° torsion angle between pyrazole and aryl rings .

- MS : ESI-MS confirms molecular weight (expected [M+H]: ~305.3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or enzymes) evaluates binding modes. For example, pyrazole carboxylates show affinity for hydrophobic pockets via π-π stacking with aryl groups .

Key Parameters :

| Property | Computational Tool | Application |

|---|---|---|

| HOMO-LUMO gap | Gaussian 09 | Reactivity prediction |

| Docking score | AutoDock Vina | Target interaction analysis |

Q. How should researchers address contradictions in pharmacological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-response curves : Validate IC values across multiple replicates.

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

- Selectivity profiling : Compare activity against related targets (e.g., COX-2 vs. COX-1 for anti-inflammatory studies) .

Q. What strategies are recommended for analyzing ecological impacts given limited data on this compound?

- Methodological Answer :

- Read-across approaches : Use data from structurally similar compounds (e.g., ethyl pyrazole-3-carboxylates) to estimate persistence, bioaccumulation, or toxicity .

- In silico models : EPI Suite predicts biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., ECOSAR).

- Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-MS .

Q. How can crystallographic software (e.g., SHELXL) resolve disorder or twinning in the compound’s crystal structure?

- Methodological Answer : SHELXL refines disordered moieties (e.g., rotating methoxy groups) using PART and ISOR commands. For twinned crystals, TWIN/BASF commands apply scale factors to overlapping reflections. A recent study resolved a pyrazole derivative’s twinned data (R-factor < 0.05) by refining two domains with distinct orientation matrices .

Q. Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or missing peaks?

- Methodological Answer : Dynamic effects (e.g., rotamerism of the ester group) or paramagnetic impurities can cause peak broadening. Solutions include:

- Variable-temperature NMR : Identify temperature-dependent conformational changes.

- Deuterated solvents : Eliminate solvent proton interference.

- COSY/NOESY : Confirm coupling relationships and spatial proximities .

Q. Methodological Gaps and Recommendations

- Synthesis : Optimize microwave-assisted synthesis to reduce reaction times and improve yields .

- Safety : Although specific toxicity data are lacking, handle using protocols for analogous pyrazoles (e.g., PPE, fume hoods) .

- Data Sharing : Contribute crystallographic data to the Cambridge Structural Database (CSD) to enhance predictive modeling .

Eigenschaften

IUPAC Name |

ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPMAHJOBSVSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.